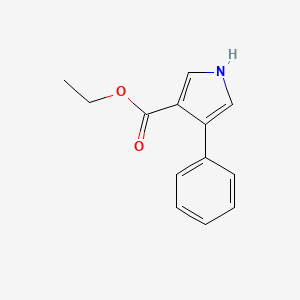

ethyl 4-phenyl-1H-pyrrole-3-carboxylate

Descripción

Significance of Pyrrole (B145914) Heterocycles in Contemporary Chemistry

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, stands as a cornerstone of contemporary chemistry and biology. mdpi.com Its structural motif is integral to a vast array of naturally occurring and synthetic compounds that exhibit significant biological activity. researchgate.net In nature, the pyrrole nucleus forms the fundamental building block of complex macrocycles essential for life, such as heme in hemoglobin, chlorophyll (B73375) in plants, and the corrin (B1236194) ring of vitamin B12. mdpi.com

In the realm of medicinal chemistry, pyrrole and its derivatives are highly valued scaffolds in drug discovery programs. nih.gov The structural versatility of the pyrrole ring allows for the synthesis of compounds with a broad spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. nih.govmdpi.commdpi.com An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) between 2010 and 2015 revealed that a significant number of new chemotherapeutic agents contained heterocyclic fragments, with nitrogen-based heterocycles like pyrrole being the most prevalent. nih.gov The ability of the pyrrole core to act as a pharmacophore and engage in various biological interactions makes it a privileged structure for the development of novel therapeutic agents. rsc.org Beyond pharmaceuticals, pyrrole derivatives are also utilized in materials science as components of polymers and dyes. rsc.orgchemimpex.com

Research Context of Ethyl 4-Phenyl-1H-Pyrrole-3-Carboxylate within Substituted Pyrrole Derivatives

Within the broad class of pyrrole heterocycles, substituted pyrroles are a subject of intense academic and industrial research. The strategic placement of various functional groups on the pyrrole core allows chemists to modulate the molecule's physicochemical properties, reactivity, and biological activity. nih.gov this compound is a polysubstituted pyrrole derivative that has emerged as a valuable intermediate in organic synthesis. chemimpex.com

This compound serves as a key building block for the construction of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. chemimpex.com Its structure, featuring a phenyl group at the 4-position and an ethyl carboxylate group at the 3-position, provides multiple points for further chemical modification.

The synthesis of 3,4-substituted pyrroles like this compound is often achieved through established methodologies in heterocyclic chemistry. One of the most prominent methods is the Van Leusen pyrrole synthesis, which involves the reaction of an α,β-unsaturated ester with tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.govacs.org Researchers have developed practical, one-pot versions of this synthesis, starting from aldehydes to produce various ethyl 4-substituted-1H-pyrrole-3-carboxylates, enhancing the efficiency and environmental friendliness of the process. acs.org

The research significance of this compound is highlighted by its application as a crucial fragment in the synthesis of potent enzyme inhibitors. For example, it was identified as a key component for a farnesyltransferase (FTase) inhibitor, a target for anticancer drug development. acs.org This underscores the compound's role as a versatile platform for creating structurally diverse and biologically active molecules. chemimpex.com

Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 64276-62-6 |

| Molecular Formula | C13H13NO2 |

| Molecular Weight | 215.25 g/mol |

Mentioned Compounds

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 4-phenyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-16-13(15)12-9-14-8-11(12)10-6-4-3-5-7-10/h3-9,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZGRYAVCWGZCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400004 | |

| Record name | Ethyl 4-phenyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64276-62-6 | |

| Record name | Ethyl 4-phenyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for Ethyl 4 Phenyl 1h Pyrrole 3 Carboxylate

Established Synthetic Approaches

Condensation Reactions Utilizing p-Tosylmethylisocyanide (TosMIC)

A prominent method for synthesizing substituted pyrroles is the Van Leusen pyrrole (B145914) synthesis, which employs p-toluenesulfonylmethyl isocyanide (TosMIC). nih.gov This reaction is a [3+2] cycloaddition between an electron-deficient alkene and TosMIC in the presence of a base. nih.govresearchgate.net The versatility of TosMIC as a synthetic tool lies in its reactivity and selectivity with a variety of substrates. mdpi.com

The reaction mechanism initiates with the deprotonation of TosMIC by a base, such as sodium t-amylate or lithium hydroxide (B78521) monohydrate, to form a carbanion. nih.govmdpi.com This carbanion then acts as a nucleophile, attacking an α,β-unsaturated ester like ethyl 3-phenylacrylate. nih.gov Following this Michael addition, an intramolecular cyclization occurs, leading to a five-membered ring intermediate. nih.gov The final steps involve the elimination of the tosyl group and tautomerization to yield the aromatic pyrrole ring. wikipedia.org This method is particularly effective for producing 3,4-disubstituted pyrroles. nih.govmdpi.com

A specific application involves the reaction of an α,β-unsaturated ester, derived from an aromatic aldehyde via a Horner-Wadsworth-Emmons reaction, with TosMIC. nih.gov This approach allows for the synthesis of various ethyl 4-substituted-1H-pyrrole-3-carboxylates. nih.gov

| Reactant 1 | Reactant 2 | Base | Solvent | Key Feature |

| α,β-Unsaturated Ester (e.g., ethyl 3-phenylacrylate) | p-Tosylmethylisocyanide (TosMIC) | Sodium t-amylate | Toluene | [3+2] Cycloaddition |

| Chalcone derivative | p-Tosylmethylisocyanide (TosMIC) | Sodium Hydride | Not specified | Synthesis of 3-aroyl-4-heteroaryl pyrroles mdpi.com |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions offer an efficient pathway to complex molecules like ethyl 4-phenyl-1H-pyrrole-3-carboxylate by combining multiple reaction steps in a single reaction vessel, which can be more environmentally friendly and cost-effective. uctm.edusemanticscholar.org

The Hantzsch pyrrole synthesis is a classic example that can be adapted into a one-pot procedure. wikipedia.orgwikipedia.org This reaction typically involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.orgresearchgate.net The mechanism begins with the formation of an enamine from the β-ketoester and the amine. wikipedia.org This enamine then attacks the α-haloketone, followed by cyclization and dehydration to form the pyrrole ring. wikipedia.org For the synthesis of this compound, appropriate phenyl-substituted starting materials would be required. A continuous flow synthesis of pyrrole-3-carboxylic acids has been developed based on the Hantzsch reaction, demonstrating the modernization of this classical method. syrris.com

Another one-pot approach involves an initial aldol condensation to form a chalcone, which then reacts in situ with TosMIC. mdpi.com For instance, acetophenone and benzaldehyde can react to form the chalcone intermediate, which subsequently undergoes the Van Leusen reaction with TosMIC to yield a phenyl-substituted pyrrole. mdpi.com

| Reaction Type | Reactants | Key Features |

| Hantzsch Pyrrole Synthesis | β-ketoester, α-haloketone, Amine | Formation of an enamine intermediate, followed by cyclization. wikipedia.orgnih.gov |

| Aldol Condensation-Van Leusen Reaction | Aldehyde, Ketone, TosMIC | In situ formation of a chalcone intermediate. mdpi.com |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and have been applied to the synthesis of aryl-substituted pyrroles. mdpi.comnih.gov This methodology is advantageous for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov

The synthesis of aryl-substituted pyrroles via Suzuki coupling typically involves the reaction of a bromopyrrole derivative with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govresearchgate.net To prevent side reactions such as debromination, the nitrogen of the pyrrole ring is often protected. nih.govresearchgate.net The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is an effective protecting group for this purpose. nih.gov

The general procedure involves coupling an SEM-protected bromopyrrole, such as methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate, with phenylboronic acid. nih.gov The reaction is typically carried out using a catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as cesium carbonate in a solvent mixture like dioxane and water. nih.gov Following the coupling reaction, the SEM protecting group can be removed to yield the final aryl-substituted pyrrole. nih.gov

| Pyrrole Substrate | Coupling Partner | Catalyst | Base | Protecting Group |

| Bromopyrrole | Arylboronic Acid | Pd(PPh₃)₄ | Cs₂CO₃ | SEM nih.gov |

| 5-Bromoindazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Boc mdpi.com |

Cyclization Reactions

Cyclization reactions are fundamental to the formation of heterocyclic rings like pyrrole. The Paal-Knorr synthesis is a classic and straightforward method for preparing pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia under neutral or weakly acidic conditions. mdpi.comorganic-chemistry.org

The mechanism is believed to involve the formation of a hemiaminal followed by cyclization and subsequent dehydration steps to form the aromatic pyrrole ring. organic-chemistry.org The reaction conditions can be tuned to favor the formation of pyrroles over other potential products like furans. organic-chemistry.org For the synthesis of this compound, a suitably substituted 1,4-dicarbonyl precursor would be required. The Paal-Knorr synthesis has been utilized in the preparation of precursors for more complex pyrrole-containing molecules. mdpi.com

| Reaction | Precursors | Reagent | Key Feature |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound | Primary Amine or Ammonia | Condensation and cyclization organic-chemistry.org |

Synthetic Routes from Ethyl Cyanoacetate and Related Precursors

Ethyl cyanoacetate is a versatile building block in organic synthesis due to its active methylene (B1212753) group and multiple functional groups. wikipedia.orgchemprob.org It serves as a precursor for various heterocyclic compounds, including pyrrole derivatives.

While specific multi-step synthetic pathways starting from ethyl cyanoacetate to yield this compound are documented, the general strategy involves leveraging the reactivity of the cyano and ester groups, as well as the adjacent methylene protons. chemicalbook.comtdcommons.org For instance, ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate is a key intermediate in the synthesis of a related compound, ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate, which can be prepared and subsequently cyclized. tdcommons.org The synthesis often involves condensation reactions and subsequent cyclization and aromatization steps to form the final pyrrole product.

| Starting Material | Key Intermediate Type | General Approach |

| Ethyl Cyanoacetate | Cyano-ketoester | Condensation followed by cyclization and aromatization. tdcommons.org |

Advanced Synthetic Strategies

Modern synthetic chemistry offers a diverse toolkit for the construction of complex heterocyclic systems. For this compound, advanced strategies move beyond classical methods to employ sophisticated catalytic systems that offer enhanced efficiency, control, and the potential for asymmetry.

Organocatalytic Asymmetric Methodologies for Pyrrole Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing a metal-free approach to chiral molecules. While the direct asymmetric synthesis of this compound is not extensively detailed, the principles of organocatalysis are widely applied to the synthesis of structurally related chiral pyrroles and pyrrolidines. These methods highlight the potential for creating chiral analogs.

For instance, the synthesis of axially chiral 2-aryl pyrroles has been achieved with high enantioselectivity using a chiral phosphoric acid as the organocatalyst, often in conjunction with a Lewis acid like Fe(OTf)₃. nih.gov Similarly, cinchona-derived organocatalysts are effective in producing highly substituted chiral pyrrolidines and pyrrolines. nih.govbohrium.com These catalysts, such as bifunctional amino-squaramides or amine-thioureas, operate by activating the substrates through the formation of chiral iminium or enamine intermediates, which then react in a stereocontrolled manner. nih.gov The development of these methodologies provides a clear pathway for the future asymmetric synthesis of chiral derivatives of this compound.

Catalyst-Mediated Synthesis (e.g., FeCl₃, CuI, CeCl₃·7H₂O, Yb(OTf)₃)

Lewis and Brønsted acids are crucial in many pyrrole syntheses, including the classical Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. researchgate.net Various metal catalysts have been shown to improve the efficiency and scope of such transformations.

FeCl₃ (Iron(III) Chloride): FeCl₃ is an inexpensive, practical, and efficient catalyst for the Paal-Knorr pyrrole condensation. It can be used in catalytic amounts in water, providing an environmentally benign method for the synthesis of N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran and various amines under mild conditions. orientjchem.org

CuI (Copper(I) Iodide): Copper catalysts are exceptionally versatile in organic synthesis. Copper(I) iodide, often in combination with other reagents, facilitates the synthesis of substituted pyrroles through multicomponent reactions. For example, the reaction of methyl 2-isocyanoacetate with an unsaturated ketone in the presence of CuI can yield functionalized pyrrole derivatives. rsc.org Copper-catalyzed tandem reactions, involving cascades of nucleophilic addition, cyclization, and aromatization, provide an efficient route to multisubstituted pyrroles from simple starting materials. nih.gov

CeCl₃·7H₂O (Cerium(III) Chloride Heptahydrate): As a mild Lewis acid, CeCl₃·7H₂O is effective in promoting various organic transformations. While its specific use for the target molecule is not prominent, it is known to catalyze intermolecular domino reactions that assemble functionalized pentasubstituted pyrroles from common precursors under benign conditions.

Yb(OTf)₃ (Ytterbium(III) Triflate): Ytterbium triflate is a powerful Lewis acid catalyst used in a range of organic reactions. It has been successfully employed to catalyze the Paal-Knorr synthesis under solvent-free conditions, demonstrating high efficiency. Its ability to activate carbonyl groups makes it a prime candidate for facilitating the key cyclization step in the formation of the pyrrole ring.

Optimization of Reaction Conditions and Solvent Effects in Pyrrole Annulation

The efficiency of pyrrole synthesis is highly dependent on reaction parameters such as solvent, temperature, and catalyst loading. The Paal-Knorr synthesis, a cornerstone of pyrrole preparation, serves as an excellent model for studying these effects.

The choice of solvent can significantly impact the yield. Studies on related syntheses have shown that polar solvents like water and ethanol (B145695) can give good yields, whereas acetonitrile may be less effective. However, the best results are often achieved under solvent-free conditions, which maximize the interaction between reactants. Temperature also plays a critical role; while reactions can proceed at room temperature, moderate heating can increase the reaction rate and yield, though excessive temperatures can lead to decreased yields due to side reactions or decomposition.

Below is a representative table illustrating how solvent choice can affect the yield in a generalized pyrrole synthesis.

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | Solvent-free | 60 | 89 |

| 2 | Water | 60 | 75 |

| 3 | Ethanol | 60 | 72 |

| 4 | Acetonitrile | 60 | 6 |

| 5 | Toluene | 60 | Traces |

| 6 | Solvent-free | Room Temp | 21 |

| 7 | Solvent-free | 90 | 70 |

| Data is illustrative of general findings in pyrrole synthesis optimization. |

Regioselectivity and Chemoselectivity in Synthetic Transformations

For polysubstituted pyrroles like this compound, controlling the placement of each substituent (regioselectivity) and ensuring that only the desired functional groups react (chemoselectivity) is paramount.

Regioselectivity is a key challenge in reactions like the Paal-Knorr synthesis when an unsymmetrical 1,4-dicarbonyl compound is used, as it can potentially lead to a mixture of two isomeric pyrroles. researchgate.net The reaction mechanism, which involves the initial attack of the amine on one of the carbonyl groups, can be influenced by steric and electronic factors of the substituents on the dicarbonyl compound, thereby directing the regiochemical outcome. Highly regioselective syntheses are often achieved in multicomponent reactions where the assembly of the final product is directed by the inherent reactivity of the starting materials.

Chemoselectivity is particularly important in multicomponent reactions where several different functional groups are present simultaneously. For example, in a one-pot, three-component reaction to form a polysubstituted pyrrole, the outcome can depend on the specific nature of the reactants. It has been observed that the chemoselectivity of such reactions can be dependent on the electronic properties of the substituents on the starting materials, leading to different product scaffolds. Careful selection of starting materials and reaction conditions is therefore essential to steer the reaction towards the desired product, this compound, and avoid the formation of undesired side products.

Chemical Reactivity and Functional Group Transformations of Ethyl 4 Phenyl 1h Pyrrole 3 Carboxylate

Ester Hydrolysis to Carboxylic Acid Derivatives

The ethyl ester group at the C-3 position of the pyrrole (B145914) ring is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 4-phenyl-1H-pyrrole-3-carboxylic acid. This transformation is a fundamental step in the synthesis of various derivatives, as the carboxylic acid can be further modified into amides, acid chlorides, or other related functional groups.

Base-catalyzed hydrolysis, often referred to as saponification, is a common and efficient method. nih.gov The reaction typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a co-solvent like ethanol (B145695) or methanol (B129727) to ensure solubility. sunderland.ac.uk The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. Subsequent acidification of the resulting carboxylate salt solution liberates the free carboxylic acid.

Acid-catalyzed hydrolysis is also a viable method, though less commonly employed for this type of substrate. This process involves heating the ester in the presence of a strong acid (e.g., sulfuric acid or hydrochloric acid) in an aqueous medium. The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a water molecule.

Table 1: Typical Conditions for Ester Hydrolysis

| Catalyst Type | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| Basic | Potassium Hydroxide (KOH) | Ethanol/Water | Reflux | 4-Phenyl-1H-pyrrole-3-carboxylate salt |

| Basic | Sodium Hydroxide (NaOH) | Methanol/Water | Heat | 4-Phenyl-1H-pyrrole-3-carboxylate salt |

Cycloaddition Reactions and Their Synthetic Utility

The aromatic pyrrole ring, despite its stability, can participate in cycloaddition reactions, serving as a valuable building block in the synthesis of more complex polycyclic structures. The reactivity of the pyrrole core in ethyl 4-phenyl-1H-pyrrole-3-carboxylate is influenced by the electronic effects of its substituents. Pyrroles can undergo various cycloadditions, including [4+2], [3+2], and [2+2] reactions. nih.govnih.gov

In [4+2] cycloadditions, or Diels-Alder reactions, the pyrrole ring can act as the diene component. nih.gov This reactivity is enhanced when an electron-withdrawing group is present on the pyrrole nitrogen, which reduces the aromatic character of the ring. wikipedia.org The reaction of an N-substituted derivative of this compound with a potent dienophile, such as a benzyne (B1209423) generated from a diaryliodonium salt, can lead to the formation of bridged-ring amine structures. beilstein-journals.org

[3+2] cycloaddition reactions are also a key method for synthesizing substituted pyrroles and related five-membered rings. nih.govnih.gov While often used to construct the pyrrole ring itself, existing pyrrole derivatives can react with 1,3-dipoles. Furthermore, the pyrrole ring can react with carbenes in a [2+1] cycloaddition, which can lead to ring expansion products like 3-chloropyridine (B48278) in a process known as the Ciamician–Dennstedt rearrangement. wikipedia.org

The synthetic utility of these reactions is significant, providing pathways to novel bicyclic and tricyclic heterocyclic frameworks that are of interest in medicinal chemistry and materials science.

Table 2: Cycloaddition Reactions Involving the Pyrrole Ring

| Reaction Type | Pyrrole Role | Reactant Partner | Product Type |

|---|---|---|---|

| [4+2] Diels-Alder | Diene | Dienophile (e.g., alkyne, benzyne) | Bicyclic adducts, arylamines |

| [3+2] Dipolar Cycloaddition | Dipolarophile | 1,3-Dipole | Fused heterocyclic systems |

Derivatization Strategies via the Pyrrole Nitrogen (N-Substitution)

The nitrogen atom of the pyrrole ring possesses a proton that is moderately acidic, with a pKa of approximately 17.5 for the parent pyrrole. wikipedia.org This acidity allows for deprotonation by a strong base to form a nucleophilic pyrrolide anion. This anion serves as a key intermediate for introducing a wide variety of substituents onto the nitrogen atom, a process known as N-substitution.

The reaction is typically initiated by treating this compound with a strong base such as sodium hydride (NaH) or butyllithium (B86547) (BuLi) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). wikipedia.org The resulting pyrrolide anion can then be reacted with a range of electrophiles.

Common N-substitution reactions include:

N-Alkylation: Reaction with alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) to introduce alkyl groups.

N-Acylation: Reaction with acyl chlorides or anhydrides (e.g., acetyl chloride, cinnamoyl chloride) to form N-acylpyrroles. mdpi.com This is an effective way to install a ketone or amide functionality at the nitrogen. mdpi.com

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) to produce N-sulfonylpyrroles, which can alter the electronic properties of the ring and serve as a protecting group. cdnsciencepub.com

Table 3: Examples of N-Substitution Reactions

| Reaction Type | Base | Electrophile | Resulting N-Substituent |

|---|---|---|---|

| N-Methylation | NaH | Iodomethane (CH₃I) | -CH₃ |

| N-Benzylation | BuLi | Benzyl Bromide (BnBr) | -CH₂Ph |

| N-Acetylation | NaH | Acetyl Chloride (AcCl) | -C(O)CH₃ |

| N-Cinnamoylation | Et₃N/DMAP | Cinnamoyl Chloride | -C(O)CH=CHPh |

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system and is highly activated towards electrophilic aromatic substitution (EAS), often being more reactive than benzene (B151609). wikipedia.orgresearchgate.net The nitrogen lone pair is delocalized into the ring, increasing the electron density at the carbon atoms. researchgate.net For this compound, the available positions for substitution are C-2 and C-5.

The regiochemical outcome of an EAS reaction is directed by the existing substituents. The N-H group is strongly activating and directs electrophiles to the ortho (C-2, C-5) positions. The ethyl carboxylate group at C-3 is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta position (C-5). The phenyl group at C-4 has a weaker electronic influence on the pyrrole ring itself. The combined effect of these groups suggests that electrophilic attack is most likely to occur at the C-5 position, which is activated by the nitrogen and meta to the deactivating ester group. Attack at the C-2 position is also possible but may be sterically hindered and electronically disfavored due to its proximity to the ester group.

Typical EAS reactions include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Addition of a nitro group (-NO₂) using nitric acid and sulfuric acid, though milder conditions are often required for the sensitive pyrrole ring.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride and a Lewis acid catalyst. cdnsciencepub.com

Nucleophilic aromatic substitution (NAS) is generally not favored on the electron-rich pyrrole ring. Such reactions require the presence of a powerful electron-withdrawing group and a good leaving group on the ring, conditions not typically met by the title compound.

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Reagents | Predicted Major Product |

|---|---|---|---|

| Bromination | Br⁺ | NBS, CCl₄ | Ethyl 2-bromo-4-phenyl-1H-pyrrole-3-carboxylate / Ethyl 5-bromo-4-phenyl-1H-pyrrole-3-carboxylate |

| Nitration | NO₂⁺ | HNO₃/H₂SO₄ (mild) | Ethyl 5-nitro-4-phenyl-1H-pyrrole-3-carboxylate |

Transformations of the Phenyl Substituent

The phenyl group attached at the C-4 position of the pyrrole ring can undergo its own set of chemical transformations, primarily electrophilic aromatic substitution. libretexts.org In this context, the pyrrole ring acts as a substituent on the benzene ring. Due to the electron-donating nature of the nitrogen heterocycle, the pyrrolyl group is an activating, ortho-, para-director for electrophilic attack on the phenyl ring.

Therefore, subjecting this compound to standard EAS conditions can lead to substitution on the phenyl ring. The incoming electrophile will be directed to the positions ortho (2' and 6') and para (4') to the carbon atom attached to the pyrrole ring. Steric hindrance from the bulky pyrrole moiety may influence the ratio of ortho to para products, often favoring substitution at the less hindered para position.

Potential transformations include:

Nitration of the phenyl ring to introduce a nitro group.

Halogenation to add a chlorine or bromine atom.

Sulfonation to introduce a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation or Acylation to add alkyl or acyl groups.

These reactions allow for further functionalization of the molecule, enabling the synthesis of a diverse library of compounds with modified properties.

Table 5: Electrophilic Aromatic Substitution on the Phenyl Ring

| Reaction | Reagents | Expected Position of Substitution |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | ortho and para |

| Bromination | Br₂, FeBr₃ | ortho and para |

| Sulfonation | Fuming H₂SO₄ | ortho and para |

Spectroscopic and Structural Elucidation of Ethyl 4 Phenyl 1h Pyrrole 3 Carboxylate and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular framework of organic compounds by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

In the ¹H NMR spectrum of ethyl 4-phenyl-1H-pyrrole-3-carboxylate, a broad singlet corresponding to the pyrrole (B145914) N-H proton is typically observed at a downfield chemical shift, often around δ 8.6 ppm, indicating its acidic nature. acs.org The protons on the pyrrole ring appear as distinct signals; for instance, the proton at the C-2 position and the C-5 position resonate at different frequencies, reflecting their unique electronic environments. The protons of the ethyl ester group exhibit a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the terminal methyl (-CH₃) protons, a result of spin-spin coupling. acs.org The phenyl group protons typically appear as a complex multiplet in the aromatic region of the spectrum.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon of the ethyl ester is readily identified by its characteristic downfield shift, typically around δ 165 ppm. acs.org Carbons of the phenyl and pyrrole rings resonate in the aromatic region (δ 110-140 ppm). The methylene and methyl carbons of the ethyl group appear at higher field positions. acs.org Analysis of derivatives with substituents on the 4-phenyl ring shows predictable shifts in the ¹³C NMR spectrum, reflecting the electron-donating or electron-withdrawing nature of the substituent. acs.org

Interactive Table 1: ¹H NMR Spectral Data for Ethyl 4-Aryl-1H-Pyrrole-3-Carboxylates in CDCl₃ acs.org (Note: Chemical shifts (δ) are in ppm, coupling constants (J) are in Hz.)

| Substituent on Phenyl Ring | N-H (br s) | Pyrrole H (m) | Aromatic H (m) | -OCH₂- (q) | -CH₃ (t) |

|---|---|---|---|---|---|

| -H | 8.55 | 7.46, 6.78 | 7.40-7.20 | 4.21 (J=7.1) | 1.25 (J=7.1) |

| 4-CF₃ | 8.65 | 7.50, 6.81 | 7.59 | 4.22 (J=7.3) | 1.25 (J=7.3) |

| 2-OCH₃ | 8.75 | 7.40, 6.72 | 7.27, 6.95, 6.90 | 4.14 (J=7.4) | 1.15 (J=7.4) |

Interactive Table 2: ¹³C NMR Spectral Data for Ethyl 4-Aryl-1H-Pyrrole-3-Carboxylates in CDCl₃ acs.org (Note: Chemical shifts (δ) are in ppm.)

| Substituent on Phenyl Ring | C=O | Aromatic/Pyrrole C | -OCH₂- | -CH₃ |

|---|---|---|---|---|

| -H | 164.9 | 134.7, 128.8, 128.0, 126.8, 125.7, 125.4, 118.6, 114.1 | 59.8 | 14.4 |

| 4-CF₃ | 164.7 | 138.5, 129.6, 128.7, 128.4, 125.7, 125.6, 125.5, 124.7, 124.6, 118.8, 113.9 | 59.9 | 14.4 |

| 2-OCH₃ | 165.4 | 157.3, 131.2, 128.2, 124.4, 124.2, 121.9, 120.9, 118.7, 115.5, 110.4, 55.5 | 59.6 | 14.3 |

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis (LC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions.

For this compound, HRMS analysis (typically using electrospray ionization, ESI) confirms its molecular formula, C₁₃H₁₃NO₂. The experimentally determined mass of the protonated molecule [M+H]⁺ is found to be in excellent agreement with the calculated value. acs.org This high degree of accuracy is crucial for confirming the identity of the synthesized compound.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable structural information. For pyrrole derivatives, fragmentation is significantly influenced by the substituents on the ring. libretexts.org Common fragmentation pathways for esters include the cleavage of bonds adjacent to the carbonyl group, leading to the loss of the alkoxy group (-OR) or other neutral fragments. libretexts.org For the title compound, characteristic fragmentation would likely involve the loss of an ethoxy radical (•OCH₂CH₃) or ethylene (B1197577) (C₂H₄) from the ester group, and potential cleavages of the pyrrole or phenyl rings under higher energy conditions.

Interactive Table 3: HRMS and Predicted Collision Cross Section Data for this compound (Note: CCS values are predicted.)

| Adduct | Calculated m/z | Found m/z acs.org | Predicted CCS (Ų) uni.lu |

|---|---|---|---|

| [M+H]⁺ | 216.10192 | - | 147.6 |

| [M+Na]⁺ | 238.08386 | - | 155.1 |

| [M-H]⁻ | 214.08736 | - | 151.9 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key structural features.

A prominent absorption band is expected in the region of 3300-3400 cm⁻¹, which is characteristic of the N-H stretching vibration of the pyrrole ring. researchgate.net The carbonyl (C=O) stretching vibration of the ethyl ester group gives rise to a strong, sharp peak typically found around 1680-1710 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic phenyl and pyrrole rings are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group appear just below 3000 cm⁻¹. Stretching vibrations associated with the C=C bonds of the aromatic and pyrrole rings typically result in several bands in the 1450-1600 cm⁻¹ region. Finally, a strong band corresponding to the C-O stretching of the ester group can be found in the 1100-1300 cm⁻¹ range.

Interactive Table 4: Characteristic IR Absorption Bands for Ethyl Pyrrole Carboxylate Derivatives researchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Pyrrole | ~3350 | Medium |

| C-H Stretch (Aromatic) | Phenyl/Pyrrole | ~3050 | Medium-Weak |

| C-H Stretch (Aliphatic) | Ethyl | ~2950 | Medium |

| C=O Stretch | Ester | ~1685-1700 | Strong |

| C=C Stretch | Phenyl/Pyrrole | 1450-1600 | Medium-Weak |

| C-O Stretch | Ester | 1100-1300 | Strong |

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.

While a specific crystal structure for this compound is not available, analysis of related substituted pyrrole and other heterocyclic structures allows for a reliable prediction of its solid-state characteristics. mdpi.com The analysis would reveal a nearly planar pyrrole ring, with the phenyl ring likely twisted at a certain dihedral angle with respect to the pyrrole core due to steric hindrance.

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. nih.gov These calculations can accurately predict the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, by finding the minimum energy conformation of the molecule.

HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) analysis is a critical component of DFT studies. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity and biological activity. researchgate.net For pyrrole (B145914) derivatives, DFT calculations are routinely used to determine these frontier molecular orbitals and predict the most reactive sites for electrophilic and nucleophilic attacks. materialsciencejournal.orgresearchgate.net

| Molecular Electrostatic Potential (MEP) | A map of charge distribution on the molecule's surface. | Sites for nucleophilic and electrophilic attack |

Note: Specific calculated values for ethyl 4-phenyl-1H-pyrrole-3-carboxylate are not prominently available in the public literature; this table represents the types of data generated in such a study.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly using DFT, are instrumental in elucidating the mechanisms of chemical reactions. nih.govnih.gov These studies can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. By calculating the activation energies (the energy barriers of transition states), researchers can predict the feasibility and kinetics of a particular reaction pathway. nih.gov For the synthesis of pyrrole derivatives, these calculations can help understand the step-by-step process of ring formation, predict regioselectivity, and optimize reaction conditions by identifying the lowest energy pathway. researchgate.net

In Silico Predictions of Molecular Interactions and Biological Activities

In silico methods are a broad category of computational techniques used to predict the biological activity and pharmacokinetic properties of a molecule before it is synthesized and tested in a lab. These approaches are crucial in modern drug discovery. nih.gov

Molecular docking is a primary in silico technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein or enzyme. nih.govmdpi.com The method involves placing the ligand into the binding site of the target and calculating a "docking score," which estimates the binding affinity. researchgate.net Successful docking studies can reveal key interactions (like hydrogen bonds or hydrophobic interactions) responsible for binding and can help rationalize the biological activity of pyrrole-containing compounds. nih.gov

Furthermore, in silico tools can predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. mdpi.com These predictions help assess the "drug-likeness" of a compound, for instance, by checking its adherence to frameworks like Lipinski's rule of five, which predicts oral bioavailability. researchgate.netnih.gov

Table 2: Common In Silico Predictions for Drug Discovery

| Prediction Type | Parameters Evaluated | Significance |

|---|---|---|

| Molecular Docking | Binding Affinity (kcal/mol), Binding Mode, Key Amino Acid Interactions | Predicts potential biological targets and mechanism of action. |

| ADMET Prediction | Oral Bioavailability, Blood-Brain Barrier Penetration, Toxicity Risks | Assesses the viability of the compound as a potential drug. |

| Lipinski's Rule of Five | Molecular Weight, LogP, H-bond donors/acceptors | Evaluates "drug-likeness" and likelihood of oral absorption. |

| PASS Prediction | Spectrum of potential biological activities (Pa > Pi) | Screens for a wide range of possible therapeutic effects. mdpi.com |

Note: A specific in silico analysis for this compound is not detailed in the available literature; this table outlines the standard predictive outputs.

Conformational Analysis and Tautomerism Studies

Molecules that are not entirely rigid can exist in various spatial arrangements known as conformations. Conformational analysis involves identifying the different possible conformers and determining their relative stabilities. For a molecule like this compound, rotation around single bonds (e.g., between the pyrrole and phenyl rings, or within the ethyl ester group) can lead to different conformers. Computational methods can systematically explore these possibilities to find the most stable, lowest-energy conformer, which is crucial for understanding its interactions and properties. wu.ac.th

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. Pyrrole-containing structures can potentially exhibit tautomerism. Quantum chemical calculations are used to determine the relative energies of different tautomers and the energy barriers for their interconversion, thereby predicting the most stable tautomeric form under specific conditions. wu.ac.th

Academic Research Applications and Biological Relevance of Ethyl 4 Phenyl 1h Pyrrole 3 Carboxylate Analogs

Role in Pharmaceutical Development and Medicinal Chemistry

The ethyl 4-phenyl-1H-pyrrole-3-carboxylate scaffold and its analogs are recognized as versatile building blocks in the fields of pharmaceutical development and medicinal chemistry. chemimpex.comchemimpex.com The inherent structural features of the pyrrole (B145914) ring system lend themselves to the synthesis of a wide array of biologically active compounds. rsc.org Researchers utilize this core structure to develop novel therapeutics, particularly for targeting conditions related to the central nervous system and for creating new anticancer agents. chemimpex.comchemimpex.comresearchgate.net

Precursor in Bioactive Molecule Synthesis

This compound is a key intermediate in the synthesis of more complex, biologically active molecules. chemimpex.comchemimpex.com Its structure allows for various chemical modifications, making it a valuable starting point in multi-step synthetic pathways aimed at producing novel pharmaceuticals. chemimpex.com For instance, the pyrrole framework is integral to the development of compounds targeting enzymes like cyclooxygenase-2 (COX-2), which are implicated in inflammation. nih.gov Synthetic routes, such as the Paal-Knorr reaction and methods utilizing p-toluenesulfonylmethyl isocyanide (TosMIC), have been developed to efficiently produce diversely functionalized pyrroles, which serve as precursors for potent pharmaceuticals and natural products. rsc.org The ability to participate in reactions like cycloadditions and functional group transformations enables the creation of the complex molecular architectures essential for drug discovery. chemimpex.com

Exploration of Interactions with Neurotransmitter Systems

Analogs of this compound have been specifically investigated for their potential to interact with neurotransmitter systems, highlighting their relevance in the development of drugs for neurological and central nervous system disorders. chemimpex.comchemimpex.com A notable area of research has been the design of compounds that target dopamine (B1211576) receptors. A study focused on a series of 5-phenyl-pyrrole-3-carboxamide derivatives, designed as hybrid analogs of known antipsychotics, which were evaluated for their binding affinity to dopamine D2-like receptors. nih.gov The research found that a compound featuring a 1-ethyl-2-methyl-pyrrolidine group, along with its 2-chloro analog, demonstrated binding affinity in the low micromolar range, indicating a potential for modulating dopaminergic pathways. nih.gov However, the introduction of other substituents like fluorine, chlorine, nitro, or methyl groups at the 4-position of the phenyl ring resulted in ligands with lower affinity for D2-like receptors. nih.gov

Investigation of Enzyme Inhibition Profiles

The pyrrole scaffold is a common feature in molecules designed to inhibit specific enzymes, a key strategy in modern drug development. Analogs of this compound have been explored as inhibitors for various enzymes implicated in disease.

EZH2 Inhibition: A series of novel pyrrole-3-carboxamide derivatives were designed and synthesized as inhibitors of the enhancer of zeste homolog 2 (EZH2), an enzyme highly expressed in many cancers. One compound, DM-01, demonstrated potent inhibition of EZH2 and was shown to reduce the cellular levels of H3K27 trimethylation, a key epigenetic mark controlled by EZH2. This inhibition also led to an increased expression of the downstream tumor suppressor gene DIRAS3, suggesting its potential as a lead compound for anticancer therapy. rsc.org

Lipoxygenase (LOX) Inhibition: In a study aimed at developing multifunctional anti-inflammatory agents, a hybrid molecule was created by combining a cinnamic acid moiety with a phenyl-pyrrole precursor. The resulting compound exhibited good inhibitory activity against soybean lipoxygenase, with an IC₅₀ value of 38 μM, demonstrating the potential of this scaffold in targeting inflammatory pathways. mdpi.com

Antituberculosis Agents: Through a combination of high-throughput virtual screening and in vitro assays, a novel pyrrole compound was identified as an inhibitor of Mycobacterium tuberculosis caseinolytic proteases, an essential enzyme for the bacterium's survival. nih.gov

Studies on Receptor Binding Activities

The ability of this compound analogs to bind to specific biological receptors is a critical aspect of their therapeutic potential. Research in this area provides insights into their mechanism of action and helps guide the design of more potent and selective drug candidates.

A key study synthesized a series of 5-p-substituted phenyl-pyrrole-3-carboxamide derivatives to assess their binding affinity for dopamine D2-like receptors using a [³H]YM-09151-2 receptor binding assay. nih.gov The findings from this research are summarized in the table below, illustrating the structure-activity relationship where substitutions on the phenyl ring significantly influenced receptor affinity. nih.gov

| Compound | Substitution on Phenyl Ring | Dopamine D2-like Receptor Affinity (Ki, μM) |

|---|---|---|

| 1a | -H | 1.10 |

| 1b | 4-F | >10 |

| 1c | 4-Cl | >10 |

| 1d | 4-NO₂ | >10 |

| 1e | 4-CH₃ | >10 |

| 1f | 2-Cl | 2.10 |

Design and Synthesis of Drug-Like Candidates

The this compound framework serves as a foundational structure for the rational design and synthesis of new drug-like candidates. nih.gov Its chemical tractability allows for systematic modifications to optimize pharmacological properties. For example, tetrasubstituted pyrrole derivatives have been developed to mimic the "hot-spot" amino acid residues involved in protein-protein interactions, a strategy aimed at creating anticancer agents that can disrupt pathways essential for tumor growth, such as the p53-MDM2 interaction. nih.gov Furthermore, concise and efficient multi-component reaction strategies have been developed to synthesize libraries of N-substituted 2,3,5-functionalized pyrroles, facilitating structure-activity relationship (SAR) studies and the rapid identification of promising drug leads, including potential COX-2 inhibitors and antituberculosis agents. nih.gov

Antimicrobial Research Applications

Derivatives based on the phenyl-pyrrole scaffold have been a subject of significant interest in the search for new antimicrobial agents to combat drug-resistant pathogens. nih.govacgpubs.org Researchers have synthesized and evaluated numerous analogs for their activity against a range of bacteria and fungi.

One study focused on synthesizing a series of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid analogs, with some showing antibacterial activity against Staphylococcus sp. nih.gov Another investigation into novel 4-phenylpyrrole-2-carboxamide derivatives found that compounds 5c and 5e exhibited moderate activity against Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values of 6.05 µg/mL. biomedres.us

Further research on different pyrrole derivatives demonstrated varied antimicrobial profiles. A series of newly synthesized pyrrole compounds linked to a thiazole (B1198619) moiety were screened against several microbes. jmcs.org.mxresearchgate.net The results, summarized below, show that specific substitutions can lead to potent activity, sometimes comparable to standard antibiotics like Ciprofloxacin (B1669076). jmcs.org.mxresearchgate.net

| Compound | Organism | Activity (Zone of Inhibition, mm) | Standard Drug (Zone of Inhibition, mm) |

|---|---|---|---|

| 3d | E. coli | 24 | Ciprofloxacin (25) |

| S. aureus | 24 | Ciprofloxacin (25) | |

| 3c | A. niger | 22 | Clotrimazole (24) |

| C. albicans | 25 | Clotrimazole (24) |

Another study evaluated 1,2,3,4-tetrasubstituted pyrrole derivatives and found they were generally more effective against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus cereus, than against Gram-negative bacteria. acgpubs.org These findings underscore the potential of the phenyl-pyrrole core structure in developing new classes of antimicrobial agents. acgpubs.org

Development of Antibacterial Agents

The pyrrole nucleus is a foundational component in the development of new antibacterial agents, with research demonstrating efficacy against both Gram-positive and Gram-negative bacteria. manipal.eduacgpubs.org Several studies have focused on synthesizing and evaluating various 1,2,3,4-tetrasubstituted pyrrole derivatives for their antibacterial potential. acgpubs.org

In one study, a series of novel pyrrole derivatives were synthesized and tested against Escherichia coli and Staphylococcus aureus. One particular compound, 3,5-dimethyl-N2,N4-bis(4-(4-nitrophenyl)thiazol-2-yl)-1H-pyrrole-2,4-dicarboxamide, demonstrated excellent activity against E. coli, comparable to the standard antibiotic ciprofloxacin. acgpubs.org Another study synthesized 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid derivatives and found that some exhibited noteworthy antibacterial activity against various Staphylococcus species. nih.govnih.gov

Further research into pyrrole-thiazole derivatives revealed that a specific compound (referred to as 3d in the study) showed activity equivalent to ciprofloxacin against both E. coli and S. aureus at a concentration of 100 μg/mL. researchgate.netjmcs.org.mx This highlights the potential of this class of compounds as a template for new antibacterial drugs. jmcs.org.mx The general antibacterial screening of these compounds against reference drugs provides a clear measure of their potential. researchgate.net

Table 1: Antibacterial Activity of Selected Pyrrole-Thiazole Derivatives Data represents the zone of inhibition in mm at a concentration of 100 μg/mL.

| Compound | E. coli | S. aureus |

|---|---|---|

| Compound 3c | 16 | 15 |

| Compound 3d | 18 | 17 |

| Ciprofloxacin (Standard) | 18 | 17 |

This interactive table is based on findings from research into novel pyrrole derivatives, showing a comparison of their antibacterial efficacy. researchgate.netjmcs.org.mx

Assessment of Antifungal Efficacy

The antifungal potential of this compound analogs has also been a subject of investigation. Pyrrole-based compounds, both naturally occurring and synthetic, are known to possess a broad spectrum of antifungal activities. nih.gov

In a study evaluating a series of pyrrole-thiazole derivatives, several compounds were screened for their efficacy against the fungal pathogens Aspergillus niger and Candida albicans. researchgate.netjmcs.org.mx Notably, compound 3c was found to be highly active against C. albicans, showing a larger zone of inhibition than the standard antifungal drug Clotrimazole at a concentration of 100 μg/mL. researchgate.netjmcs.org.mx Another compound from the series, 3e, demonstrated activity comparable to Clotrimazole against both fungal strains. jmcs.org.mx However, not all analogs show broad-spectrum antifungal properties; a separate study on 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid derivatives found them to be inactive as antifungal agents. nih.gov

Table 2: Antifungal Activity of Selected Pyrrole-Thiazole Derivatives Data represents the zone of inhibition in mm at a concentration of 100 μg/mL.

| Compound | A. niger | C. albicans |

|---|---|---|

| Compound 3c | 14 | 18 |

| Compound 3e | 15 | 16 |

| Clotrimazole (Standard) | 15 | 16 |

This interactive table summarizes research findings on the antifungal efficacy of specific pyrrole derivatives compared to a standard reference drug. researchgate.netjmcs.org.mx

Structure-Activity Relationship (SAR) Studies for Antimicrobial Potency

Structure-Activity Relationship (SAR) studies are crucial for optimizing the antimicrobial potency of lead compounds. For pyrrole derivatives, research has identified several key structural features that influence their biological activity.

One significant finding is the impact of substituents on the phenyl ring. In a series of antifungal pyrrole derivatives, the presence of a 4-hydroxyphenyl ring was identified as a critical feature responsible for potent activity against C. albicans. researchgate.netjmcs.org.mx This suggests that the hydroxyl group is essential for the compound's mechanism of action against this particular fungus. jmcs.org.mx

In the context of antibacterial activity, studies on 1,2,3,4-tetrasubstituted pyrroles found that the electronic properties of the substituents play a vital role. Derivatives with electron-withdrawing groups, such as nitro groups, at the para-position of the phenyl ring generally exhibited greater activity against Gram-positive bacteria like S. aureus and B. cereus. acgpubs.org Conversely, compounds with electron-donating substituents tended to show moderate to poor activity. acgpubs.org Furthermore, research has indicated that dihalogenation on the pyrrole heterocycle can be closely related to enhanced antibacterial activity. nih.gov These SAR insights are invaluable for the rational design of next-generation antimicrobial agents based on the pyrrole scaffold. acgpubs.org

Applications in Agrochemical Chemistry as Precursors for Novel Formulations

This compound and its analogs serve as valuable precursors in the field of agrochemical chemistry for the development of new and more effective pesticides. chemimpex.comchemimpex.com The versatility of the pyrrole structure allows for the synthesis of complex molecules with potential insecticidal and fungicidal properties. chemimpex.commdpi.com

A notable application is in the development of insecticides. A study focused on synthesizing a series of pyrrole derivatives to test their toxicological effects against the cotton leafworm, Spodoptera littoralis, a significant agricultural pest. nih.gov Several of the synthesized compounds demonstrated high insecticidal bioefficacy. The research identified specific derivatives that were particularly potent, paving the way for the discovery of new active agents for crop protection. nih.gov

Table 3: Insecticidal Activity of Pyrrole Derivatives against S. littoralis LC50 values represent the lethal concentration required to kill 50% of the larval population.

| Compound | LC50 (ppm) |

|---|---|

| Compound 7a | 0.1306 |

| Compound 6a | 0.5707 |

| Compound 8c | 0.9442 |

| Compound 3c | 5.883 |

This interactive table presents data from a toxicological study on novel pyrrole-based insecticides. nih.gov

Utility in Materials Science for Polymer Modification and Enhanced Properties

In materials science, this compound and related compounds are explored for their potential to create new materials, including advanced polymers and coatings. chemimpex.comchemimpex.com The unique chemical properties of the pyrrole ring can be harnessed to modify polymer structures, leading to enhanced material performance. chemimpex.com Incorporating these compounds into polymer matrices can improve key characteristics such as thermal stability and mechanical strength, which is beneficial for producing high-performance materials. chemimpex.com

Biochemical Research for Elucidating Enzyme Interactions and Metabolic Pathways

Pyrrole-3-carboxylate derivatives are valuable tools in biochemical research for studying enzyme interactions. nih.gov By designing molecules that can selectively inhibit specific enzymes, researchers can probe their functions and roles in metabolic pathways.

For instance, novel series of pyrrole-3-carboxamide derivatives have been designed and synthesized as inhibitors of the enzyme Zeste homolog 2 (EZH2), which is often highly expressed in various cancers. rsc.org These inhibitors allow for the study of EZH2's role in gene silencing and tumor progression. rsc.org Similarly, other pyrrole derivatives have been developed as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory response. mdpi.com SAR studies on these inhibitors help elucidate the complex interactions between the compounds and the enzyme active sites, providing valuable insights for designing more effective anti-inflammatory therapeutics. nih.govmdpi.com

Future Directions and Emerging Research Avenues for Ethyl 4 Phenyl 1h Pyrrole 3 Carboxylate

Development of Sustainable and Green Synthetic Methodologies

The synthesis of pyrrole (B145914) derivatives has traditionally relied on classic named reactions such as the Paal-Knorr, Knorr, and Hantzsch syntheses. benthamdirect.comuctm.edu However, the increasing emphasis on environmental responsibility in chemical production has spurred significant research into greener and more sustainable synthetic routes. tandfonline.com The main objectives of Green Chemistry are to minimize or eliminate the use and generation of hazardous substances, a principle that is being actively applied to the synthesis of heterocyclic compounds like pyrroles due to their importance in the pharmaceutical industry. benthamdirect.com

Future research is focused on advancing these green methodologies for the synthesis of ethyl 4-phenyl-1H-pyrrole-3-carboxylate and its analogs. Key areas of development include:

One-Pot Syntheses: Combining multiple reaction steps into a single, continuous process reduces solvent usage, energy consumption, and waste generation. A practical one-pot synthesis for ethyl 4-substituted-1H-pyrrole-3-carboxylates has been developed, utilizing a single solvent (toluene) for both the reaction and crystallization, making the process more practical and environmentally friendly than stepwise methods. acs.orgfigshare.com

Catalyst Innovation: The use of non-toxic, recyclable, and biomass-derived catalysts, such as citric acid, is a significant area of interest. lucp.net Research is also exploring the use of nano-catalysts and heterogeneous catalysts, like polystyrene-supported GaCl₃, which can be easily recovered and reused. tandfonline.combenthamdirect.com

Alternative Energy Sources: Techniques like microwave irradiation, ultrasound (sonochemistry), and mechanical activation (ball milling) are being employed to accelerate reaction rates, improve yields, and often eliminate the need for conventional solvents. benthamdirect.comlucp.net

Eco-Friendly Solvents: The replacement of volatile and hazardous organic solvents with greener alternatives like water or ionic liquids is a critical aspect of sustainable synthesis. tandfonline.comorganic-chemistry.org For instance, the Paal-Knorr condensation has been successfully performed in water using iron(III) chloride as a catalyst. organic-chemistry.org

A summary of green synthetic techniques for pyrrole synthesis is presented below.

| Green Methodology | Principle | Advantages |

| One-Pot Reactions | Multiple synthetic steps are performed in a single reactor without isolating intermediates. | Reduced solvent use, lower energy consumption, less waste, improved operational efficiency. acs.orgfigshare.com |

| Green Catalysts | Utilization of non-toxic, renewable, and recyclable catalysts (e.g., citric acid, nano-catalysts). | Environmentally benign, reduced catalyst waste, high efficiency. tandfonline.comlucp.net |

| Microwave/Ultrasound | Using microwave or ultrasonic irradiation as an energy source for chemical reactions. | Faster reaction times, increased yields, potential for solvent-free reactions. benthamdirect.com |

| Mechanochemical Synthesis | Reactions are induced by mechanical force (e.g., ball milling), often without solvents. | Solventless methodology, use of "green" organic acids, energy efficiency. lucp.net |

| Aqueous Media Synthesis | Using water as the reaction solvent. | Non-toxic, inexpensive, environmentally safe. organic-chemistry.org |

Exploration of Novel Biological Targets and Therapeutic Areas

Pyrrole derivatives are known to exhibit a vast range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and antitumor properties. benthamdirect.comresearchgate.net This has established the pyrrole nucleus as a "privileged scaffold" in drug discovery. This compound and its analogs are being actively investigated for their potential to modulate novel biological targets and treat a variety of diseases. chemimpex.com

Emerging research in this area includes:

Neurodegenerative Diseases: Given the compound's utility in synthesizing molecules for central nervous system disorders, there is growing interest in developing derivatives that can target pathways associated with diseases like Alzheimer's. chemimpex.commdpi.com Research into novel pyrrole derivatives as multi-target agents for Alzheimer's focuses on designing bulky molecules that can selectively inhibit enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). mdpi.com

Oncology: The pyrrole scaffold is a component of several anti-cancer drugs. colab.ws Future work will likely focus on designing derivatives of this compound that can inhibit specific cancer-related targets, such as protein kinases or enzymes involved in tumor metabolism. nih.govnih.gov For example, some pyrrole-3-carboxamide derivatives have been identified as inhibitors of EZH2 (enhancer of zeste homolog 2), a protein highly expressed in many cancers. rsc.org Other related compounds have been explored as inhibitors of the Annexin A2-S100A10 protein interaction, which is relevant in breast cancer. researchgate.net

Infectious Diseases: With the rise of drug-resistant pathogens, there is a continuous need for new antimicrobial agents. The pyrrole core is a promising starting point for the development of novel antibiotics and antivirals. nih.gov Research has identified pyrrole-3-carboxylate derivatives with inhibitory effects against Mycobacterium tuberculosis. nih.gov

Inflammatory Disorders: Pyrrole compounds have shown potential as anti-inflammatory agents, partly through the inhibition of enzymes like cyclooxygenase. nih.gov Future studies may explore the development of more selective and potent anti-inflammatory drugs based on the this compound structure.

| Therapeutic Area | Potential Biological Target(s) | Research Focus |

| Oncology | Protein Kinases, EZH2, Annexin A2-S100A10 | Development of targeted anti-cancer agents. colab.wsrsc.orgresearchgate.net |

| Neurodegenerative Disorders | MAO-B, Acetylcholinesterase (AChE) | Multi-target agents for diseases like Alzheimer's. mdpi.com |

| Infectious Diseases | Bacterial and viral enzymes (e.g., M. tuberculosis ClpP1P2) | Novel antibiotics and antivirals to combat drug resistance. nih.govnih.gov |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes | Selective and potent anti-inflammatory drugs. nih.gov |

Advanced Materials Development from Pyrrole Scaffolds

Beyond pharmaceuticals, the pyrrole ring is a valuable component in materials science due to its electronic properties and ability to be polymerized. benthamdirect.comresearchgate.net this compound can serve as a monomer or a building block for the creation of advanced functional materials.

Future directions in this field involve:

Conducting Polymers: Polypyrrole is a well-known conductive polymer. frontiersin.org By incorporating functional groups like the phenyl and ethyl carboxylate moieties, researchers can tune the electronic, optical, and physical properties of the resulting polymers for applications in sensors, electronic devices, and energy storage.

Porous Materials: Pyrrole-based conjugated microporous polymers (CMPs) are being developed for applications in gas storage, separation, and heterogeneous catalysis. frontiersin.org These materials exhibit high stability, large surface areas, and tunable pore sizes. The specific structure of this compound could be integrated into CMPs to create materials with tailored catalytic or adsorptive properties. frontiersin.org

Mesostructured Materials: Recent research has shown that pyrrole-containing block copolymers can act as dual-functional molecules. acs.org They can serve as structure-directing agents for forming mesoporous silicates and also as a polymerizable monomer to create mesostructured polymer or carbon materials within the silicate (B1173343) framework. acs.org This opens up possibilities for creating complex, hierarchical materials for a range of applications.

Integration with High-Throughput Screening and Combinatorial Chemistry

The discovery of new applications for this compound derivatives is being accelerated by modern drug discovery technologies. High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds against a specific biological target. researchgate.net

Future progress will be driven by:

Combinatorial Libraries: The this compound scaffold is ideally suited for combinatorial chemistry. By systematically varying the substituents on the pyrrole ring, phenyl group, and ester, large libraries of related compounds can be generated. This approach increases the chemical diversity and the probability of finding a "hit" compound with desired activity.

DNA-Encoded Libraries (DEL): DEL technology has emerged as a powerful tool for identifying novel drug leads. acs.org This technique involves screening vast libraries of compounds (billions of molecules) where each molecule is tagged with a unique DNA barcode. This allows for the rapid identification of compounds that bind to a target protein. Screening DELs based on the pyrrole scaffold could uncover inhibitors for new and challenging targets. acs.org

Fragment-Based Screening: This method involves screening libraries of low-molecular-weight compounds ("fragments") to identify those that bind weakly to a target. researchgate.net These hits can then be optimized and grown into more potent lead compounds. A fragment library containing the core of this compound could identify novel starting points for drug design. For instance, a fragment screen identified 1-phenylpyrroles as inhibitors of Notum carboxylesterase activity. nih.gov

Mechanistic Biology Studies for Deeper Understanding of Bioactivity

To move from a promising "hit" compound to a viable drug or material, a deep understanding of its mechanism of action is crucial. For this compound derivatives, future research will increasingly focus on elucidating how these molecules interact with their biological targets at a molecular level.

Key research avenues include:

Structure-Activity Relationship (SAR) Studies: SAR studies systematically modify the chemical structure of a lead compound to determine which parts of the molecule are essential for its activity. nih.govnih.gov By synthesizing and testing a series of analogs of this compound, researchers can build a detailed map of the structural requirements for a specific biological effect, which guides the design of more potent and selective compounds. nih.gov

Computational Modeling and Drug Design: Molecular docking and other computational techniques are used to predict how a molecule will bind to the active site of a target protein. mdpi.com These in silico methods can help prioritize which derivatives to synthesize and provide insights into the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that underpin the compound's activity.

Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy can provide high-resolution, three-dimensional structures of a compound bound to its target protein. nih.gov This information is invaluable for understanding the precise binding mode and for guiding further structure-based drug design efforts.

Target Deconvolution: For compounds identified through phenotypic screening (where the activity is observed in a cell or organism without prior knowledge of the target), significant effort is required to identify the specific protein or pathway being modulated. Advanced chemical biology and proteomic techniques will be essential to unravel the mechanisms of novel bioactive pyrrole derivatives.

Q & A

Q. What statistical methods are appropriate for comparing synthetic yields across different reaction scales?

- Methodological Answer : Use ANOVA to assess batch-to-batch variability. For small datasets (n < 10), non-parametric tests (e.g., Kruskal-Wallis) account for non-normal distributions. Multivariate analysis (PCA) correlates yield with variables like temperature, solvent polarity, and catalyst loading .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.